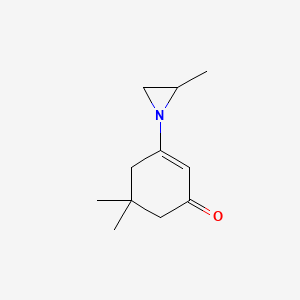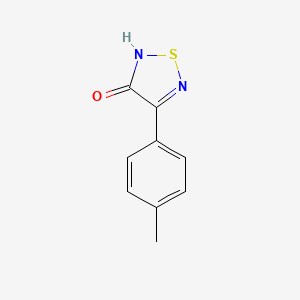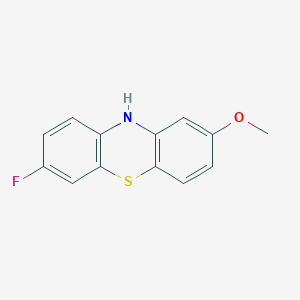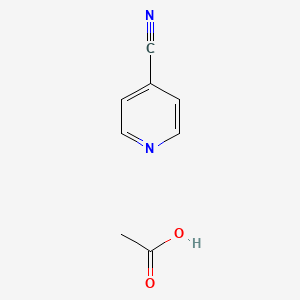
2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes chloro, methylphenoxy, nitro, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, including nucleophilic aromatic substitution and sulfonation reactions. The starting materials often include 2-chloro-4-nitroaniline and 3-methylphenol. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
科学的研究の応用
2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(4-methylphenoxy)-3-nitrobenzene-1-sulfonamide
- 2-Chloro-4-(3-chlorophenoxy)-3-nitrobenzene-1-sulfonamide
- 2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonic acid
Uniqueness
2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, is significant for its potential biological activity and its ability to form strong hydrogen bonds, which can enhance its binding affinity to molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
88345-18-0 |
|---|---|
分子式 |
C13H11ClN2O5S |
分子量 |
342.76 g/mol |
IUPAC名 |
2-chloro-4-(3-methylphenoxy)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O5S/c1-8-3-2-4-9(7-8)21-10-5-6-11(22(15,19)20)12(14)13(10)16(17)18/h2-7H,1H3,(H2,15,19,20) |
InChIキー |
ABOSKNPHLQGZKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)



![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)



![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)


